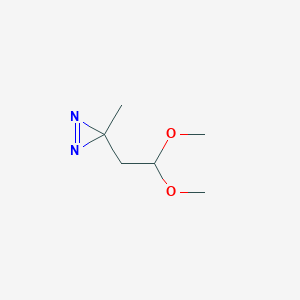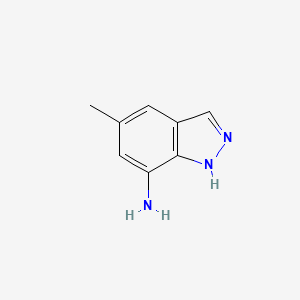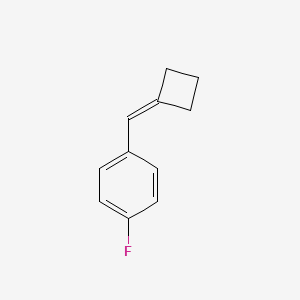
1-(Cyclobutylidenemethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylidenemethyl)-4-fluorobenzene is an organic compound that features a cyclobutylidene group attached to a benzene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylidenemethyl)-4-fluorobenzene typically involves the following steps:
Formation of the Cyclobutylidene Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate.
Attachment to Benzene Ring: The cyclobutylidene intermediate is then reacted with 4-fluorobenzene under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylidenemethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutylmethyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutylidenemethyl ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Cyclobutylidenemethyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylidenemethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyclobutylidene group may also contribute to the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- 1-(Cyclopentylidenemethyl)-4-fluorobenzene
- 1-(Cyclohexylidenemethyl)-4-fluorobenzene
Comparison: 1-(Cyclobutylidenemethyl)-4-fluorobenzene is unique due to the presence of the cyclobutylidene group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts
Properties
Molecular Formula |
C11H11F |
|---|---|
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-(cyclobutylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-8H,1-3H2 |
InChI Key |
UUOIOJCQKVFQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
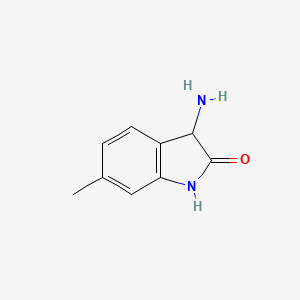

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)


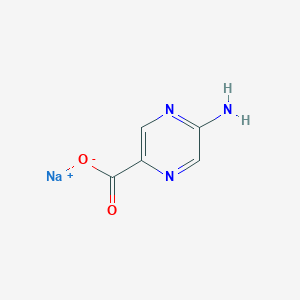
![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)
